molecular formula C13H10BrCl B083590 1-Bromo-4-[chloro(phenyl)methyl]benzene CAS No. 13391-38-3

1-Bromo-4-[chloro(phenyl)methyl]benzene

Cat. No.: B083590
CAS No.: 13391-38-3
M. Wt: 281.57 g/mol
InChI Key: NOMHRYCAVGPGEC-UHFFFAOYSA-N
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Description

1-Bromo-4-[chloro(phenyl)methyl]benzene (CAS: 13391-38-3, molecular formula: C₁₃H₁₀BrCl, molecular weight: 281.58 g/mol) is a halogenated aromatic compound featuring a bromine atom at the para position of a benzene ring and a chloro(phenyl)methyl substituent. This structure combines aromatic bromine with a benzyl chloride moiety, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development .

Properties

IUPAC Name

1-bromo-4-[chloro(phenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMHRYCAVGPGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304451
Record name 1-Bromo-4-[chloro(phenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13391-38-3
Record name NSC165821
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-4-[chloro(phenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

1-Bromo-4-(fluoro(phenyl)methyl)benzene

  • Structure : Fluorine replaces chlorine in the benzyl position (C₁₃H₁₀BrF).
  • Molecular Weight : ~265.08 g/mol (lighter than the target compound due to fluorine’s lower atomic mass).
  • Reactivity : The C–F bond is less reactive in nucleophilic substitutions compared to C–Cl, making it more stable under basic conditions. This compound is often used in fluorination reactions via SN1/SN2 pathways .
  • Applications : Preferred for synthesizing fluorinated pharmaceuticals or agrochemicals where metabolic stability is critical .

4-Bromobenzyl Chloride (1-Bromo-4-(chloromethyl)benzene)

  • Structure : Chloromethyl group instead of chloro(phenyl)methyl (C₇H₆BrCl).
  • Molecular Weight : 205.48 g/mol.
  • Reactivity : The absence of a phenyl group reduces steric hindrance, enhancing reactivity in alkylation and nucleophilic substitution reactions.
  • Physical Properties: Soluble in ethanol, benzene, and chloroform; melting point ~63°C .
  • Applications : Intermediate in polymer chemistry and surfactant synthesis .

1-Bromo-2-chloro-4-phenoxybenzene

  • Structure: Phenoxy group replaces chloro(phenyl)methyl (C₁₂H₈BrClO).
  • Molecular Weight : 283.55 g/mol.
  • Reactivity : The ether linkage (C–O–C) introduces resistance to nucleophilic attack but susceptibility to acid-catalyzed cleavage.
  • Applications : Building block for liquid crystals and agrochemicals due to its planar aromatic system .

Diphenylmethane Derivatives

  • Example : Diphenylmethane (C₁₃H₁₂) lacks halogen substituents.
  • Comparison: The target compound’s bromine and chlorine substituents increase electrophilicity, enabling participation in Suzuki-Miyaura couplings, unlike non-halogenated diphenylmethane .

Structural and Functional Analysis

Electronic Effects

  • The electron-withdrawing bromine (para) and chlorine (benzyl) groups deactivate the benzene ring, directing electrophilic substitutions to meta positions.
  • Contrast: In 1-bromo-4-(4-methoxyphenoxy)benzene (), the methoxy group donates electrons, activating the ring for ortho/para substitutions.

Steric Considerations

  • The chloro(phenyl)methyl group introduces significant steric bulk, slowing reactions at the benzyl position compared to 4-bromobenzyl chloride .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
1-Bromo-4-[chloro(phenyl)methyl]benzene C₁₃H₁₀BrCl 281.58 Br (para), CH(Cl)Ph High steric hindrance, SN1/SN2
1-Bromo-4-(fluoro(phenyl)methyl)benzene C₁₃H₁₀BrF ~265.08 Br (para), CH(F)Ph Stable C–F bond, fluorination routes
4-Bromobenzyl chloride C₇H₆BrCl 205.48 Br (para), CH₂Cl High reactivity in alkylation
1-Bromo-2-chloro-4-phenoxybenzene C₁₂H₈BrClO 283.55 Br, Cl, OPh Acid-labile ether linkage

Notes and Discrepancies

  • CAS Variants: lists a synonym (1-(bromo(phenyl)methyl)-4-chlorobenzene) under CAS 948-54-9, conflicting with (CAS 13391-38-3). This may reflect regional naming differences or database errors.
  • Data Gaps: Limited solubility and melting/boiling point data for the target compound were found; further experimental characterization is recommended.

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